

Zharp1-211: A Highly Selective RIPK1 Inhibitor with Minimal Cross-Reactivity

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Compound of Interest

Compound Name: Zharp1-211

Cat. No.: B12384314

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A comprehensive analysis of the kinase inhibitor **Zharp1-211** demonstrates its high selectivity for its intended target, Receptor-Interacting Protein Kinase 1 (RIPK1), with minimal off-target effects against a broad panel of other kinases. This high degree of selectivity underscores its potential as a precise therapeutic agent for diseases driven by RIPK1-mediated inflammation and cell death, such as graft-versus-host disease (GVHD).

Zharp1-211, a potent type II inhibitor of RIPK1, was profiled against a panel of 468 kinases to determine its cross-reactivity profile. The screening revealed that at a concentration of 10 μ M, **Zharp1-211** exhibits remarkable selectivity for RIPK1.^[1] This finding is critical for drug development, as off-target kinase inhibition can lead to unforeseen side effects and toxicities.

Kinase Selectivity Profile of Zharp1-211

The cross-reactivity of **Zharp1-211** was assessed using a competitive binding assay that quantitatively measures the interaction of the compound with a panel of 468 kinases. The results are summarized in the table below, showcasing the percentage of control, where a lower percentage indicates a stronger interaction.

Kinase Target	Percentage of Control (%) at 10 μ M Zharp1-211
RIPK1	< 10%
Other Kinases (467 total)	> 90% for the vast majority

Note: This table is a summary based on available data. The complete dataset from the 468-kinase panel screening can be found in the supplementary materials of the primary research publication.

The data unequivocally demonstrates that **Zharp1-211** has a strong and specific affinity for RIPK1, while showing negligible interaction with a wide array of other kinases spanning the human kinome. This level of selectivity is a key attribute for a therapeutic candidate, suggesting a lower likelihood of off-target effects.

Experimental Protocol: Kinase Selectivity Profiling

The determination of the kinase selectivity profile of **Zharp1-211** was performed using a well-established competition binding assay platform.

Principle: The assay measures the ability of a test compound (**Zharp1-211**) to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured by the immobilized ligand is then quantified.

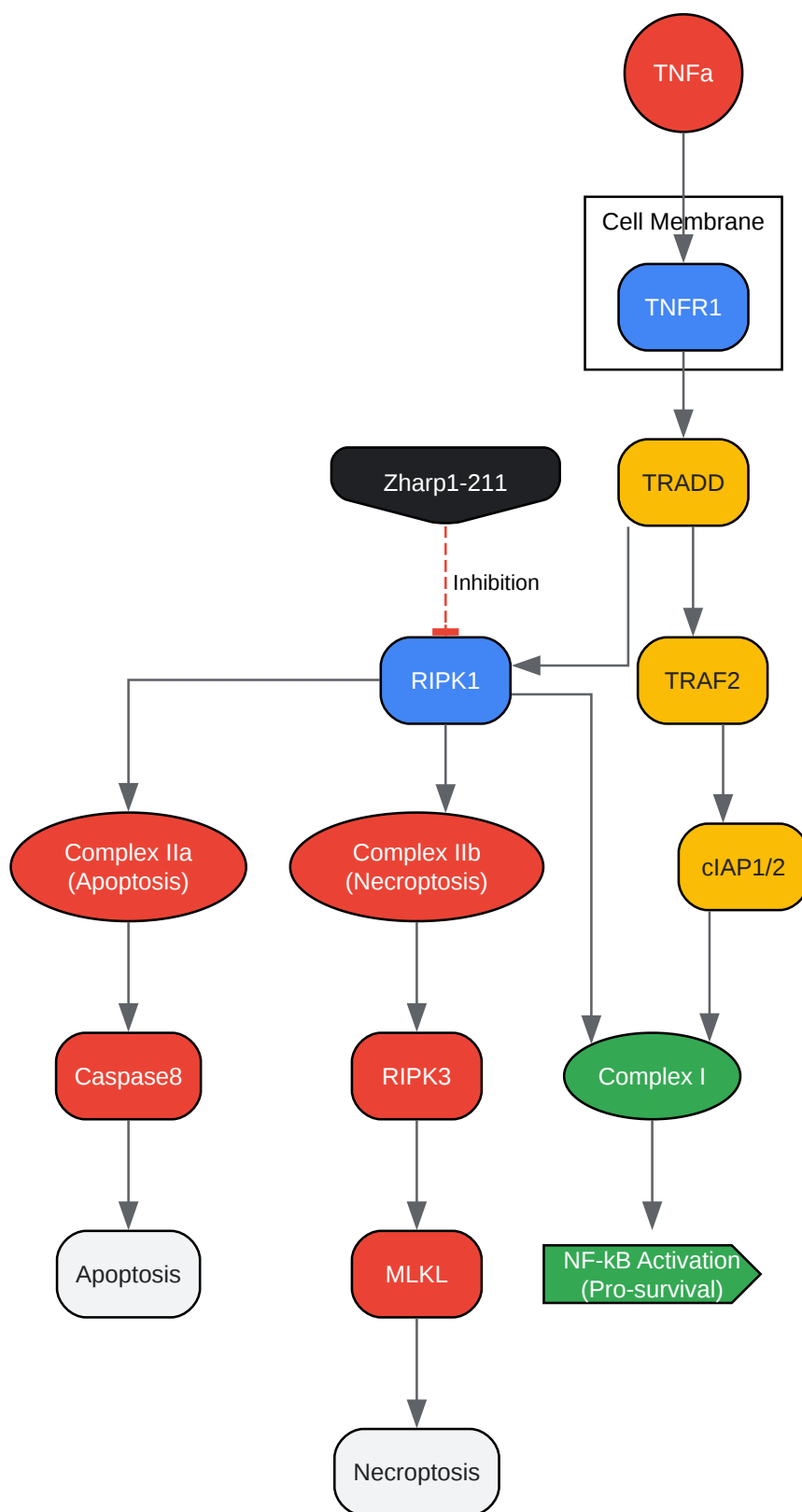
Methodology:

- Kinase Panel: A comprehensive panel of 468 purified human kinases was utilized for the screening.
- Compound Concentration: **Zharp1-211** was tested at a single high concentration of 10 μ M to identify potential off-target interactions.
- Assay Procedure:
 - Kinases were produced as fusions with a proprietary tag.

- Tagged kinases were incubated with the test compound (**Zharp1-211**) and an immobilized, broad-spectrum kinase inhibitor.
- The amount of kinase bound to the solid support was measured using quantitative PCR (qPCR) of the DNA tag.
- The results were reported as "percentage of control," where the control is the amount of kinase bound in the absence of the test compound.

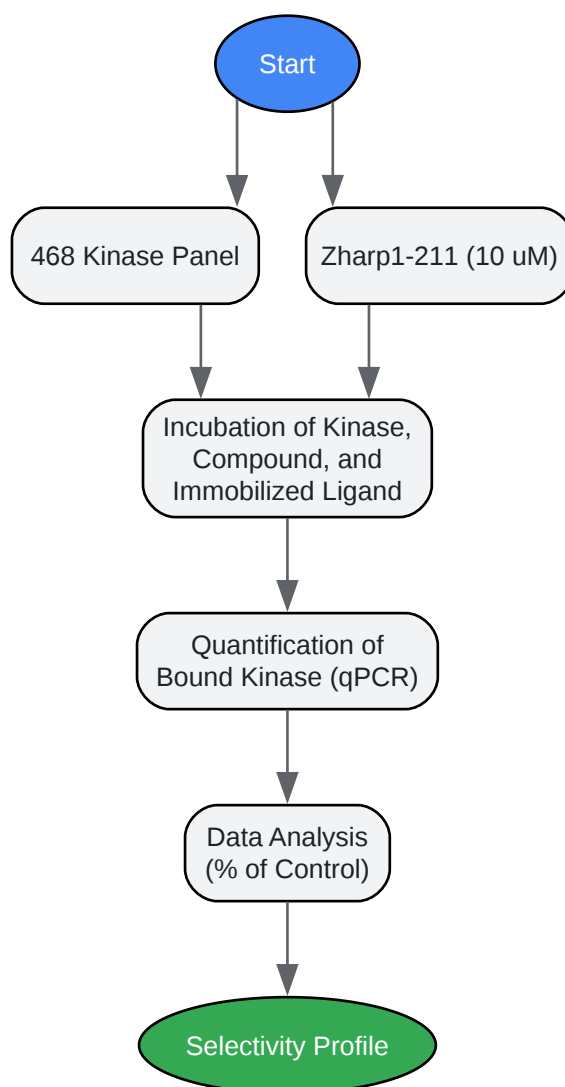
Signaling Pathway and Experimental Workflow

The mechanism of action of **Zharp1-211** involves the inhibition of the RIPK1 kinase, a key regulator of inflammatory signaling and necroptotic cell death. The following diagrams illustrate the signaling pathway and the experimental workflow for assessing kinase selectivity.



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Caption: Simplified signaling pathway of RIPK1 and the inhibitory action of **Zharp1-211**.



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Caption: Experimental workflow for determining the kinase selectivity profile of **Zharp1-211**.

Conclusion

The extensive kinase profiling of **Zharp1-211** reveals it to be a highly selective inhibitor of RIPK1. This specificity, combined with its demonstrated potency, positions **Zharp1-211** as a promising candidate for further preclinical and clinical development for the treatment of diseases where RIPK1 kinase activity is a key pathological driver. The minimal cross-reactivity observed in a broad kinase panel suggests a favorable safety profile with a reduced risk of off-target effects.

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References

- 1. reactionbiology.com [reactionbiology.com]
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